N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide
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Description
N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C14H16F3NO3 and its molecular weight is 303.281. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiarrhythmic Activity
N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide and related compounds have been synthesized and evaluated for their potential as oral antiarrhythmic agents. Research has shown that benzamides with trifluoroethoxy ring substituents exhibit considerable antiarrhythmic activity, with the activity being influenced by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen. For example, flecainide acetate, a compound related to the chemical family of this compound, has been extensively studied and selected for clinical trials as an antiarrhythmic agent due to its potent effects (Banitt, Bronn, Coyne, & Schmid, 1977).
Improved Synthesis Processes
Advancements in the synthesis processes for related compounds, such as 2-hydroxy-N-(pyridin-4-yl)benzamide, have been researched, highlighting the effects of different reaction conditions on product yield. For instance, a high yield synthesis method involving heating a reaction mixture of 4-aminopyridine and salicylyl chloride under the catalytic action of triethylamine has been developed. This process represents a significant improvement in the synthesis of benzamide derivatives, offering a simple and controllable operation (Dian, 2010).
Stearoyl-CoA Desaturase-1 Inhibition
Research on this compound derivatives has also identified potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. These inhibitors exhibit sub-nanomolar IC(50) values in both murine and human SCD-1 inhibitory assays, demonstrating significant potential for therapeutic applications in metabolic disorders (Uto et al., 2009).
Supramolecular Chemistry Applications
The structural versatility of benzamide derivatives facilitates their application in supramolecular chemistry, as seen in the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets. These compounds leverage the trianionic ligand properties of benzamides to react with lanthanide complexes, forming structures with significant magnetic properties, illustrating the potential of these compounds in materials science (Costes, Shova, & Wernsdorfer, 2008).
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c1-13(20,10-4-5-10)8-18-12(19)9-2-6-11(7-3-9)21-14(15,16)17/h2-3,6-7,10,20H,4-5,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBSQCWCQSMQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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